3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide
Overview
Description
Cell-permeable SIRT2 inhibitor (IC50 = 13 μM). Increases acetylated tubulin levels. Shows neuroprotective effects in vivo.
AK-1 is a sirtuin 2 (SIRT2) inhibitor (IC50 = 12.5 µM). It induces the formation of α-synuclein aggregates in H4 neuroglioma cells expressing α-synuclein and synphilin-1.2 AK-1 (5 µM) decreases total cholesterol levels in Neuro2a and primary rat striatal neurons, as well as in hippocampal slice cultures. It increases ubiquitination of hypoxia-inducible factor-1α (HIF-1α) in A549 cells and decreases HIF-1α levels in A549, HeLa, HEK293, and HEK293T cells under hypoxic conditions when used at a concentration of 10 µM. AK-1 (1 and 10 µM in the diet) decreases the loss of rhabdomeres in the ommatidium in the UAS-Httex1p-Q93 transgenic Drosophila model of Huntington's disease. Dietary administration of AK-1 (500 and 1,000 µM) prevents dopaminergic neuronal cell death in the dorsomedial cluster in the elav-GAL4 transgenic Drosophila model of Parkinson's disease.
AK-1 is a SIRT2 Inhibitor II that prevents hippocampal neurodegeneration in Alzheimer's disease models and induces cell cycle arrest in colon carcinoma cells.
Scientific Research Applications
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Sulfonyl Radical-Induced Regioselective Cyclization
- Field : Organic Chemistry
- Application : This method involves the use of sulfonyl chlorides in the synthesis of 1,2-dihydropyridines .
- Method : A Cu-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides is used for the synthesis .
- Results : This method provides a new pathway for the construction of 1,2-dihydropyridines from 3-aza-1,5-enynes in reasonable yields .
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AlphaFold 3 AI Model
- Field : Bioinformatics
- Application : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, predicts the structure and interactions of all of life’s molecules .
- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
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Siderophores
- Field : Microbiology
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
- Method : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results : The study of siderophores helps in understanding the diverse classifications and biosynthetic pathways .
- Wavefunction Matching
- Field : Quantum Physics
- Application : Wavefunction matching is a new method used to solve challenging computational problems in quantum physics .
- Method : The specifics of the method are not detailed in the source, but it involves using wavefunction matching to enable theoretical calculations of atomic nuclei .
- Results : This new approach has made calculations with realistic interactions possible .
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYBKCHPEBZNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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